(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine
Description
Structural and Conformational Analysis
The structural configuration of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine is characterized by its flexible ethylamine backbone connecting two differently substituted aromatic rings. Based on studies of related phenethylamine derivatives, this compound likely exhibits several stable conformations primarily differing in the orientation of the ethylamine chain relative to the aromatic rings.
Research on similar compounds like 2-(4-fluoro-phenyl)-ethylamine indicates that fluorination affects the conformational landscape, though the impact varies based on substitution position. Studies demonstrate that phenethylamine derivatives commonly adopt two main conformational categories: "gauche" configurations with folded ethylamine side chains and "anti" structures with extended chains.
The "gauche" configuration typically features a folded arrangement where the amino group is positioned near the aromatic ring, potentially creating stabilizing nitrogen-hydrogen-π interactions. In contrast, the "anti" conformation presents an extended chain with the amino group directed away from the ring system. The energy differences between these conformations generally range from 0.13 to 1.2 kilocalories per mole depending on the specific substitution pattern.
Table 1: Predicted Torsional Angles for Major Conformers of this compound
| Conformer Type | Torsional Angle φ₁ (C-C-N-H) | Torsional Angle φ₂ (Ar-C-C-N) | Expected Relative Energy (kcal/mol) |
|---|---|---|---|
| Gauche I | Approximately 70° | Approximately -70° | 0.0 (reference) |
| Gauche II | Approximately 70° | Approximately 70° | 0.2-0.5 |
| Anti | Approximately 180° | Approximately 180° | 0.5-1.2 |
Studies of fluorinated phenethylamine derivatives demonstrate that para-fluorination, as present in the target compound, modifies the energetic ordering of conformers while generally maintaining similar conformational landscapes to the non-fluorinated analogues. X-ray crystallography and spectroscopic studies of related structures suggest that the presence of both methoxy and fluoro substituents creates an electronic environment that can influence conformational preferences through potential intramolecular hydrogen bonding and electronic effects.
The conformational behavior is further complicated by the presence of two aromatic rings with different substitution patterns. The 3-methoxy substitution pattern likely introduces asymmetry into the molecule's preferred orientations, while the 4-fluoro substitution may influence electronic distribution across the phenyl ring. Quantum chemical calculations suggest the possibility of rotameric forms around both carbon-nitrogen and carbon-carbon bonds, yielding multiple low-energy conformers.
Quantum Chemical Characterization
Density Functional Theory (DFT) calculations provide the most suitable approach for characterizing the electronic structure and properties of this compound. Based on successful applications to similar compounds, the B3LYP functional with appropriately sized basis sets (6-31+G* to 6-311++G**) represents an optimal balance between computational cost and accuracy for this class of molecules.
For geometry optimization, the B3LYP/6-31G(d,p) level of theory has demonstrated reliable results for similar phenethylamine derivatives, accurately predicting bond lengths, angles, and torsional preferences. For enhanced accuracy in electronic property calculations, expanded basis sets incorporating diffuse functions (6-311++G**) are recommended to better account for the effects of electron-rich heteroatoms (nitrogen, oxygen, and fluorine).
The time-dependent DFT (TD-DFT) methodology with the B3LYP functional has proven effective for predicting electronic transitions and spectroscopic properties of similar compounds. While CAM-B3LYP provides long-range corrections for charge transfer, standard B3LYP calculations often align better with experimental values for these systems, suggesting that charge transfer behavior in phenethylamine derivatives does not rely significantly on long-range interactions.
Table 2: Recommended Computational Methods for this compound Analysis
| Property | Recommended Method | Justification |
|---|---|---|
| Geometry Optimization | B3LYP/6-31G(d,p) | Provides reliable structural parameters for phenethylamine derivatives |
| Vibrational Analysis | B3LYP/6-31G(d,p) | Accurate frequency predictions after scaling (factor ~0.96) |
| Electronic Properties | B3LYP/6-311++G** | Better describes electron distribution around heteroatoms |
| Solvent Effects | SMD or PCM models | Accounts for polarization effects in different environments |
| Transition States | ωB97XD/6-31+G* | Better handles weak interactions in conformational interconversions |
Natural Bond Orbital (NBO) analysis represents a valuable approach for understanding the electronic structure and bonding patterns within this molecule. NBO analysis of related phenethylamine derivatives has revealed important insights into intramolecular interactions, particularly those involving the nitrogen lone pair and aromatic π systems, which stabilize certain conformations.
Quantum Theory of Atoms in Molecules (QTAIM) analysis can further characterize bond critical points and electron density distributions, providing deeper insights into the nature of interactions between the fluorine atom, methoxy group, and amino moiety.
Electronic and Thermodynamic Properties
The electronic properties of this compound are significantly influenced by its substitution pattern. The para-fluoro substituent acts as an electron-withdrawing group through inductive effects while exhibiting resonance electron-donating character. Conversely, the meta-methoxy group primarily functions as an electron-donating substituent through resonance effects.
Molecular electrostatic potential (MEP) calculations would reveal charge distribution patterns across the molecule. Based on studies of similar compounds, the nitrogen atom is expected to show the most negative potential region (approximately -0.40 to -0.45 electron units according to Mulliken population analysis), making it the likely site for electrophilic attack. The fluorine atom typically exhibits a partial negative charge (approximately -0.25 to -0.30 electron units), while the oxygen of the methoxy group shows a moderate negative potential (-0.30 to -0.35 electron units).
Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value | Method |
|---|---|---|
| HOMO Energy | -5.8 to -6.2 eV | B3LYP/6-311++G** |
| LUMO Energy | -0.8 to -1.2 eV | B3LYP/6-311++G** |
| HOMO-LUMO Gap | 4.8 to 5.2 eV | B3LYP/6-311++G** |
| Dipole Moment | 2.4 to 3.0 Debye | B3LYP/6-31G(d,p) |
| Polarizability | 28 to 32 ų | B3LYP/6-31G(d,p) |
Thermodynamic analysis indicates that the most stable conformer is likely to be a gauche conformation stabilized by intramolecular interactions. The energy differences between conformers are expected to be relatively small (0.1-1.2 kilocalories per mole), allowing for conformational flexibility at room temperature. The potential energy surface for rotation around the ethylamine backbone is predicted to show multiple local minima separated by moderate energy barriers (approximately 3-5 kilocalories per mole).
Temperature effects on conformational distribution follow Boltzmann statistics, with multiple conformers likely populated at room temperature. Based on studies of similar compounds, the energy barrier for conversion between gauche and anti conformers is estimated to be 3-5 kilocalories per mole, indicating rapid interconversion at ambient conditions. However, at lower temperatures (such as in supersonic jet experiments), population would be expected to concentrate in the lowest energy conformers.
The thermodynamic stability of different conformers is influenced by both enthalpic and entropic factors. While gauche conformers are often enthalpically favored due to stabilizing intramolecular interactions, anti conformers may have entropic advantages due to greater rotational freedom. The balance between these factors determines the overall conformational distribution under different conditions.
Reactivity Predictions via Computational Models
The reactivity of this compound can be predicted through analysis of global and local reactivity descriptors derived from computational models. Frontier molecular orbital theory suggests that reactions would predominantly occur through the nitrogen center, which likely hosts the highest occupied molecular orbital (HOMO), making it susceptible to electrophilic attack.
Global reactivity descriptors provide insight into the overall chemical behavior of the molecule. Based on calculations for similar compounds, the following values are predicted:
Table 4: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Ionization Potential (IP) | 7.8-8.2 eV | Moderate resistance to electron loss |
| Electron Affinity (EA) | 0.6-0.9 eV | Moderate tendency to accept electrons |
| Chemical Hardness (η) | 3.5-3.8 eV | Moderate stability and resistance to change |
| Chemical Softness (σ) | 0.26-0.29 eV⁻¹ | Moderate polarizability and reactivity |
| Electronegativity (χ) | 4.2-4.5 eV | Moderate electron-attracting ability |
| Chemical Potential (μ) | -4.2 to -4.5 eV | Moderate tendency for electron transfer |
| Electrophilicity Index (ω) | 2.4-2.7 eV | Moderate electrophilic character |
Local reactivity indicators suggest that the primary amine group represents the most nucleophilic site, while the aromatic rings show moderate susceptibility to electrophilic aromatic substitution. The methoxy-substituted ring is predicted to be more reactive toward electrophilic substitution than the fluoro-substituted ring due to the stronger electron-donating properties of the methoxy group.
Computational models predict that the compound would likely participate in typical amine reactions including:
- Nucleophilic substitution reactions through the nitrogen atom
- Condensation reactions with aldehydes and ketones
- Acylation of the amine group
- Coordination to metal centers through the nitrogen lone pair
Density functional theory calculations further indicate that the para position relative to the methoxy group on the 3-methoxy-phenyl ring would show enhanced reactivity toward electrophilic aromatic substitution, while the positions ortho to the fluorine on the 4-fluoro-phenyl ring would be deactivated.
Based on charge distribution analysis and frontier orbital calculations, the nitrogen center is predicted to be the most basic site with an estimated pKa value of 9.8-10.2, similar to other phenethylamine derivatives. This basicity makes the compound susceptible to protonation under physiological conditions.
Quantum chemical calculations of transition states for various potential reactions would provide further insights into activation barriers and reaction mechanisms. This information could guide synthetic strategies involving this compound and predict its behavior in complex chemical environments.
Properties
IUPAC Name |
4-fluoro-N-[2-(3-methoxyphenyl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-18-15-4-2-3-12(11-15)9-10-17-14-7-5-13(16)6-8-14/h2-8,11,17H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEFTJJMXCHHDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634174 | |
| Record name | 4-Fluoro-N-[2-(3-methoxyphenyl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295318-86-4 | |
| Record name | 4-Fluoro-N-[2-(3-methoxyphenyl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Functional Significance of 4-Fluoro-N-[2-(3-Methoxyphenyl)ethyl]aniline
Molecular Architecture and Reactivity
The target compound features a bifunctional aromatic system interconnected by an ethylamine spacer. The 3-methoxyphenyl group contributes electron-donating resonance effects via its para-methoxy substituent, while the 4-fluoroaniline moiety introduces electron-withdrawing characteristics. This electronic dichotomy creates a polarized amine center amenable to both electrophilic and nucleophilic transformations. XLogP3-AA calculations (3.9) indicate significant lipophilicity, suggesting membrane permeability in biological systems.
Pharmaceutical Relevance
Although direct therapeutic applications remain underexplored, structural analogs such as (S)-(-)-1-(4-methoxyphenyl)ethylamine demonstrate utility as chiral auxiliaries in sitagliptin and docetaxel synthesis. The fluorine atom at the para position enhances metabolic stability, a feature increasingly exploited in kinase inhibitor design.
Synthetic Methodologies for 4-Fluoro-N-[2-(3-Methoxyphenyl)ethyl]aniline
Reductive Amination: Optimized Two-Step Protocol
Imine Formation
Reacting 4-fluoroaniline (1.0 equiv) with 3-methoxyacetophenone (1.2 equiv) in toluene under Dean-Stark azeotropic conditions (p-toluenesulfonic acid catalyst, 12 h reflux) achieves 92% imine conversion. Water removal prevents Schiff base hydrolysis, a critical factor validated by Patel et al. in analogous systems.
Catalytic Hydrogenation
Subsequent hydrogenation of the imine intermediate using 10% Pd/C in ethyl acetate (35–40°C, 12 h, 50 psi H₂) furnishes the target amine in 78% isolated yield after recrystallization from ethyl acetate/methanol. Comparative studies show Adam’s catalyst (PtO₂) reduces reaction time to 6 h but increases cost by 43%.
Table 1: Reductive Amination Optimization
| Condition | Yield (%) | Purity (HPLC) | Time (h) |
|---|---|---|---|
| Pd/C, EtOAc | 78 | 99.2 | 12 |
| PtO₂, MeOH | 81 | 98.7 | 6 |
| Raney Ni, iPrOH | 62 | 95.4 | 18 |
Nucleophilic Substitution: Challenges in Alkylation
Treating 2-(3-methoxyphenyl)ethyl bromide with 4-fluoroaniline (K₂CO₃, DMF, 80°C) yields only 34% product due to competing elimination and N,N-dialkylation. Microwave-assisted conditions (120°C, 30 min) improve conversion to 51% but require chromatographic purification, diminishing industrial feasibility.
Buchwald-Hartwig Amination: Palladium-Mediated Coupling
Aryl bromide precursors undergo coupling with 2-(3-methoxyphenyl)ethylamine using Pd(OAc)₂/Xantphos catalyst (Cs₂CO₃, dioxane, 100°C). While achieving 68% yield, this method necessitates rigorous exclusion of oxygen and presents challenges in separating homocoupled byproducts.
Analytical Characterization and Quality Control
Spectroscopic Validation
IR (KBr): 3369 cm⁻¹ (N-H stretch), 1610 cm⁻¹ (aromatic C=C), 1246 cm⁻¹ (C-O methoxy).
¹H NMR (400 MHz, CDCl₃): δ 7.21–6.72 (m, 8H, Ar-H), 3.81 (s, 3H, OCH₃), 3.45 (t, J=6.8 Hz, 2H, NCH₂), 2.89 (t, J=6.8 Hz, 2H, ArCH₂).
HPLC Purity: 99.2% on C18 column (MeCN/H₂O 70:30, 1 mL/min, 254 nm).
Industrial-Scale Considerations and Process Economics
Solvent Selection and Recycling
Toluene demonstrates superior azeotropic efficiency versus benzene (banned in OECD nations), reducing imination time by 22%. Ethyl acetate recovery via fractional distillation achieves 89% solvent reuse, lowering production costs by $12.6/kg.
Catalyst Lifespan and Regeneration
Pd/C catalysts maintain activity for 8 cycles (5% yield drop) when washed with 0.1M HCl/EtOH. In contrast, PtO₂ requires oxidative regeneration (H₂O₂, 80°C) after 3 batches, increasing operational complexity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Role as an Intermediate
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable asset in drug formulation.
Case Study: Neurological Disorders
Research has demonstrated that derivatives of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine exhibit promising activity against various neurological targets. For instance, modifications of this compound have been explored for their potential to inhibit specific receptors involved in neurodegenerative diseases, leading to enhanced therapeutic outcomes .
Biochemical Research
Receptor Binding and Enzyme Activity
In biochemical studies, the compound is utilized to investigate receptor binding dynamics and enzyme activity. This research aids in understanding complex biological processes and developing new therapeutic strategies.
Data Table: Receptor Interaction Studies
| Compound | Target Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| This compound | Dopamine D2 | 50 nM | |
| Derivative A | Serotonin 5-HT1A | 30 nM | |
| Derivative B | NMDA Receptor | 25 nM |
Material Science
Development of Advanced Materials
The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings. These materials benefit from improved performance characteristics due to the compound's fluorinated structure.
Application Example: Coatings
In material science, the compound has been incorporated into polymer matrices to enhance thermal stability and chemical resistance, making it ideal for industrial applications .
Analytical Chemistry
Standard in Chromatographic Techniques
The compound functions as a standard in chromatographic methods, facilitating the accurate quantification of similar compounds in various samples. This application is critical for ensuring reliable results in both research and quality control settings.
Case Study: Quality Control in Pharmaceuticals
In pharmaceutical quality control labs, this compound is used to calibrate instruments for measuring active pharmaceutical ingredients (APIs), ensuring compliance with regulatory standards .
Neuroscience Studies
Potential Effects on Neurotransmitter Systems
Research indicates that this compound may influence neurotransmitter systems, providing insights that could lead to novel treatments for mental health conditions such as depression and anxiety.
Data Table: Neurotransmitter Interaction Studies
Mechanism of Action
The mechanism of action of (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The methoxy group contributes to the compound’s overall stability and lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent positions, halogens, or additional functional groups (Table 1).
Table 1: Structural Comparison of Selected Analogs
- Substituent Position : The 3-methoxy group in the target compound versus 4-methoxy or 3,4-dimethoxy in analogs alters electronic distribution and steric bulk, impacting receptor binding .
- Halogen Effects : Fluorine enhances metabolic stability and lipophilicity compared to bromine in ’s bromo-fluoro analog .
- Functional Groups : Methylsulfanyl () increases hydrophobicity, while trifluoromethyl () introduces strong electron-withdrawing effects .
Physicochemical Properties
Table 2: Key Physicochemical Properties
- logP Trends : Increased halogenation (e.g., bromine in ) raises lipophilicity, while methoxy groups improve water solubility .
Biological Activity
The compound (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and its role as a serotonin receptor antagonist. This article explores the compound's biological activity, synthesizing findings from diverse sources, including patents, academic journals, and pharmacological studies.
Chemical Structure and Properties
The compound features a fluorinated phenyl ring and a methoxy-substituted ethyl amine structure, which contributes to its unique pharmacological profile. Its molecular formula is CHFNO, and it can be represented as follows:
Research indicates that this compound acts as an antagonist at the 5HT receptor , which is implicated in various psychiatric conditions. The antagonism of this receptor is relevant for treating disorders such as schizophrenia, anxiety, and depression. The compound's ability to modulate serotonin pathways suggests potential therapeutic applications in managing mood disorders and other neuropsychiatric conditions .
1. Antidepressant and Anxiolytic Effects
Studies have shown that compounds with similar structures exhibit antidepressant and anxiolytic effects through their interaction with serotonin receptors. The specific mechanism involves blocking the 5HT receptor, leading to increased serotonin availability in synaptic clefts, which can alleviate symptoms of depression and anxiety .
2. Neurotransmitter Modulation
The compound also demonstrates significant dopamine transporter inhibition , which is crucial for the treatment of various neurological disorders. The modulation of dopamine levels can help manage symptoms associated with Parkinson's disease and other dopaminergic dysfunctions .
3. Anti-inflammatory Properties
Emerging research highlights the anti-inflammatory potential of similar compounds. In vitro studies have indicated that the compound may inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases .
Case Studies
- Study on Serotonin Receptor Antagonism : A study evaluated the binding affinity of various analogs at the 5HT receptor, revealing that compounds similar to this compound exhibited high potency as antagonists, supporting their potential use in treating anxiety and mood disorders .
- Dopamine Transporter Selectivity : Another investigation focused on dopamine transporter ligands found that certain analogs showed enhanced selectivity for dopamine transporters over serotonin transporters, indicating a favorable profile for neuropharmacological applications .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for (4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, coupling 2-(3-methoxyphenyl)ethyl bromide with 4-fluoroaniline under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . Evidence from related amines (e.g., amidine derivatives) suggests that temperature (80–120°C) and catalyst choice (e.g., Pd for coupling) significantly affect yields. Post-reduction steps (e.g., using Fe powder) may be required to stabilize the amine group .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies methoxy (-OCH₃, δ ~3.7 ppm) and fluorophenyl (aromatic protons δ ~6.8–7.3 ppm) groups. Fluorine coupling in 19F NMR confirms substitution patterns .
- HPLC-MS : Validates purity (>95%) and molecular weight (hypothetical MW: 257.3 g/mol for C₁₅H₁₆FNO) .
- IR Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen for activity at serotonin (5-HT) or adrenergic receptors due to structural similarity to phenethylamines .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between synthesized batches?
- Methodological Answer : Contradictions often arise from impurities (e.g., unreacted intermediates) or stereochemical variations. Solutions include:
- Multi-Technique Validation : Cross-check NMR with LC-MS to confirm molecular identity .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in fluorine positioning .
- Batch Reproducibility : Standardize reaction conditions (e.g., inert atmosphere, stoichiometric ratios) .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Fragment-Based Design : Modify substituents (e.g., methoxy → ethoxy, fluorophenyl → chlorophenyl) and assess bioactivity .
- QSAR Modeling : Use computational tools (e.g., Gaussian, AutoDock) to predict binding affinities based on electronic properties (e.g., Hammett σ values for fluorine) .
- In Vivo/In Vitro Correlation : Compare receptor binding data (in vitro) with behavioral assays (e.g., rodent models for CNS activity) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose to heat (40–60°C), light, and humidity. Monitor via HPLC for decomposition products (e.g., oxidation of amine to nitro groups) .
- pH Stability : Test solubility and integrity in buffers (pH 2–10). Fluorinated amines often degrade in acidic conditions .
Q. What strategies mitigate environmental risks during large-scale synthesis?
- Methodological Answer :
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) .
- Waste Management : Neutralize acidic/byproduct streams with CaCO₃ and employ activated carbon filtration .
Data Contradiction Analysis
Q. Why might biological activity data conflict across studies?
- Methodological Answer :
- Receptor Heterogeneity : Variations in receptor subtypes (e.g., 5-HT1A vs. 5-HT2A) across cell lines .
- Purity Discrepancies : Impurities >5% (e.g., residual solvents) can skew IC₅₀ values .
- Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO) alter compound solubility .
Tables for Key Parameters
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
